molecular formula C14H18BNO2 B1589108 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 476004-81-6

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1589108
M. Wt: 243.11 g/mol
InChI Key: IAQBURSQTCOSBP-UHFFFAOYSA-N
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Description

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (hereafter referred to as 2-TMDI) is a synthetic organic compound with a wide range of scientific applications. It is a member of the family of indoles, which are nitrogen-containing heterocyclic compounds that are widely used in the pharmaceutical industry. 2-TMDI has been studied for its potential to be used as a pharmaceutical agent, as well as for its ability to act as a catalyst in chemical reactions. In

Scientific Research Applications

Synthesis of Diaryl Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
  • Methods of Application : The compound was synthesized by the Miyaura borylation and sulfonylation reactions . The structure was identified by FT-IR, 1H NMR, and mass spectroscopy .
  • Results or Outcomes : The crystal structure and DFT analysis of the compound were studied. The calculated data are consistent with the results of X-ray diffraction .

Organic Intermediate with Borate and Sulfonamide Groups

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic intermediate with borate and sulfonamide groups .
  • Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Synthesis of Phenylboronic Ester Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
  • Methods of Application : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .

Synthesis of Trimethyl Silane Derivative

  • Scientific Field : Organic Chemistry
  • Summary of Application : Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane is a compound that has been synthesized .
  • Methods of Application : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The compound has been characterized and its properties studied .

Synthesis of Phenylboronic Ester Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
  • Methods of Application : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .

Synthesis of Trimethyl Silane Derivative

  • Scientific Field : Organic Chemistry
  • Summary of Application : Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane is a compound that has been synthesized .
  • Methods of Application : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The compound has been characterized and its properties studied .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQBURSQTCOSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463430
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

476004-81-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Citations

For This Compound
25
Citations
ZZ Gulledge, ML Tedder, KR Lyons, JD Carrick - ACS omega, 2019 - ACS Publications
Full closure of the nuclear fuel cycle is predicated, in part, on defining efficient separations processes for the effective speciation of the neutron-absorbing lanthanides from the minor …
Number of citations: 10 pubs.acs.org
F Chen, T Tanaka, T Mori… - Chemistry–A European …, 2018 - Wiley Online Library
Polycyclic heteroaromatic compounds including pyrrole units are promising functional scaffolds owing to their electron‐rich nature, bright fluorescence, and applicability to anion …
K Manna, T Zhang, FX Greene… - Journal of the American …, 2015 - ACS Publications
We report here the synthesis of a series of robust and porous bipyridyl- and phenanthryl-based metal–organic frameworks (MOFs) of UiO topology (BPV-MOF, mBPV-MOF, and mPT-…
Number of citations: 278 pubs.acs.org
CRK Jayasundara, D Sabasovs, RJ Staples… - …, 2018 - ACS Publications
A cobalt di-tert-butoxide complex bearing N-heterocyclic carbene (NHC) ligands has been synthesized and characterized. This complex is effective at catalyzing the selective …
Number of citations: 40 pubs.acs.org
C Li, K Yang, X Li, S Wen, N Yu, Y Ren - Dalton Transactions, 2023 - pubs.rsc.org
Heteratom-doped organic π-conjugated molecules (OCMs) have become one type of emerging optoelectronic materials with intriguing functionalities. Phosphorus (P)-doped OCMs are …
Number of citations: 3 pubs.rsc.org
Q Lin, M Abe - Photochemical & Photobiological Sciences, 2021 - Springer
A new chromophore, 2-(4-nitrophenyl)-1H-indole (NPI), was synthesized as a potential photolabile protecting group. Caged benzoic acids featuring the NPI chromophore were …
Number of citations: 3 link.springer.com
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com
Y Pang - 2020 - eprints.lib.hokudai.ac.jp
Mechanochemistry has been applied to an iridium (I)-catalyzed CH borylation for the first time. Using either no or only a catalytic amount of a liquid, the mechanochemical CH borylation …
Number of citations: 5 eprints.lib.hokudai.ac.jp
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org

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